![molecular formula C18H18N6O4 B2739498 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1172951-70-0](/img/new.no-structure.jpg)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ureas and related heterocyclic compounds are synthesized through various methods, including multicomponent reactions, cyclocondensation, and oxidative carbonylation. These processes often involve eco-friendly and efficient approaches, highlighting the importance of sustainable chemistry in the development of new compounds with potential biological activities. For instance, the use of urea as an organo-catalyst in the synthesis of functionalized pyrans demonstrates the versatility of urea derivatives in facilitating environmentally benign reactions (Brahmachari & Banerjee, 2014).
Antioxidant Activity
Compounds with similar structural features have been evaluated for their antioxidant properties. The synthesis of derivatives and their subsequent screening for antioxidant activity are crucial steps in identifying potential therapeutic agents. For example, the antioxidant determination of certain heterocyclic compounds suggests that these structures can exhibit significant radical scavenging abilities, which is essential for developing new antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Potential Biological Activities
The structural motifs present in the compound are common in molecules with diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. Synthesis and bioactivity studies aim to explore the therapeutic potential of these compounds. For instance, research on pyrazole derivatives has identified them as promising candidates for antitumor, antifungal, and antibacterial applications, underscoring the importance of these heterocycles in medicinal chemistry (Titi et al., 2020).
Propiedades
Número CAS |
1172951-70-0 |
|---|---|
Fórmula molecular |
C18H18N6O4 |
Peso molecular |
382.38 |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]urea |
InChI |
InChI=1S/C18H18N6O4/c1-3-11-8-16(25)22-17(19-11)24-15(6-10(2)23-24)21-18(26)20-12-4-5-13-14(7-12)28-9-27-13/h4-8H,3,9H2,1-2H3,(H,19,22,25)(H2,20,21,26) |
Clave InChI |
OZZFWKWUPFOQDD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2739416.png)
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
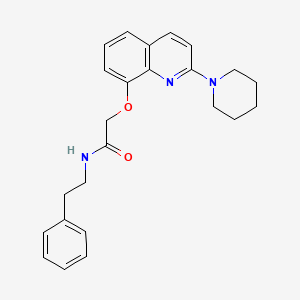
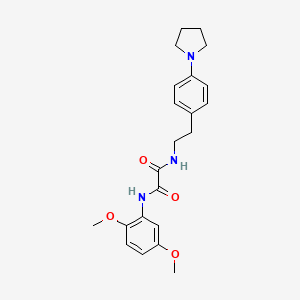
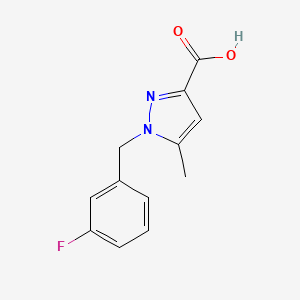
![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)

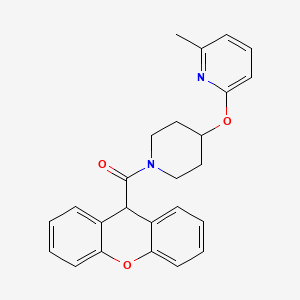
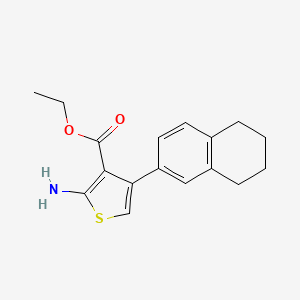
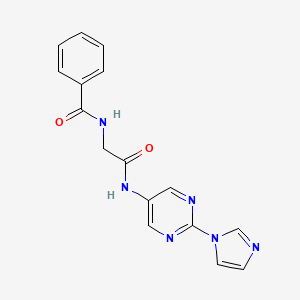
![1,3-DIMETHYL 2-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)HYDRAZIN-1-YLIDENE]PROPANEDIOATE](/img/structure/B2739432.png)
![(2Z)-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2739433.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
![Methyl 4-methyl-3-[(2-phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2739438.png)
